Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether
Overview
Description
Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether is an organic compound with the molecular formula C28H42O and a molecular weight of 394.6325 g/mol . It is also known by other names such as 1,1’-Oxybis[4-(2,4,4-trimethyl-2-pentanyl)benzene] and Benzene, 1,1’-oxy-, bis[4-(1,1,3,3-tetramethylbutyl)]- . This compound is characterized by its high boiling point of 458.3°C at 760 mmHg and a density of 0.927 g/cm³ .
Preparation Methods
The synthesis of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with an appropriate etherifying agent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .
Comparison with Similar Compounds
Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether can be compared with other similar compounds such as:
Diphenyl ether: Similar in structure but lacks the bulky tetramethylbutyl groups.
Bis(4-tert-butylphenyl) ether: Similar but with tert-butyl groups instead of tetramethylbutyl groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct physical and chemical properties .
Properties
IUPAC Name |
1-(2,4,4-trimethylpentan-2-yl)-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDONJVWDSZZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905882 | |
Record name | 1,1'-Oxybis[4-(2,4,4-trimethylpentan-2-yl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-58-6, 61702-88-3 | |
Record name | Benzene, 1,1′-oxybis[4-(1,1,3,3-tetramethylbutyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-oxybis((1,1,3,3-tetramethylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Oxybis[4-(2,4,4-trimethylpentan-2-yl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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